molecular formula C19H18Cl2N6O B15102772 [4-(3,4-dichlorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

[4-(3,4-dichlorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

Cat. No.: B15102772
M. Wt: 417.3 g/mol
InChI Key: OHZAGOQKJGOBSM-UHFFFAOYSA-N
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Description

[4-(3,4-dichlorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a dichlorophenyl group and a tetrazole ring substituted with a phenyl group, connected through a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3,4-dichlorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 3,4-dichloroaniline with piperazine under controlled conditions to form the 4-(3,4-dichlorophenyl)piperazine intermediate.

    Formation of the Tetrazole Derivative: Separately, 4-bromoacetophenone is reacted with sodium azide to form 4-(5-methyl-1H-tetrazol-1-yl)phenylmethanone.

    Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, converting it to a secondary alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Material Science: Used in the synthesis of advanced materials with specific electronic properties.

Biology

    Pharmacology: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biochemistry: Used in studies involving enzyme inhibition and receptor binding.

Medicine

    Drug Development: Explored as a lead compound in the development of new drugs for treating neurological disorders.

Industry

    Chemical Manufacturing: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of [4-(3,4-dichlorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • [4-(3,4-difluorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone
  • [4-(3,4-dimethylphenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone

Uniqueness

The presence of the dichlorophenyl group in [4-(3,4-dichlorophenyl)piperazin-1-yl][4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone imparts unique electronic and steric properties, enhancing its binding affinity and specificity towards certain biological targets compared to its analogs.

Properties

Molecular Formula

C19H18Cl2N6O

Molecular Weight

417.3 g/mol

IUPAC Name

[4-(3,4-dichlorophenyl)piperazin-1-yl]-[4-(5-methyltetrazol-1-yl)phenyl]methanone

InChI

InChI=1S/C19H18Cl2N6O/c1-13-22-23-24-27(13)15-4-2-14(3-5-15)19(28)26-10-8-25(9-11-26)16-6-7-17(20)18(21)12-16/h2-7,12H,8-11H2,1H3

InChI Key

OHZAGOQKJGOBSM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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